molecular formula C21H25NO B2608800 N-[4-(sec-butyl)phenyl]-3-(2,4-dimethylphenyl)acrylamide CAS No. 331461-99-5

N-[4-(sec-butyl)phenyl]-3-(2,4-dimethylphenyl)acrylamide

Cat. No.: B2608800
CAS No.: 331461-99-5
M. Wt: 307.437
InChI Key: VLHJOJLAHIYPKK-JLHYYAGUSA-N
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Description

N-[4-(sec-butyl)phenyl]-3-(2,4-dimethylphenyl)acrylamide is a synthetic acrylamide derivative characterized by a central acrylamide backbone substituted with a 2,4-dimethylphenyl group at the α-position and a 4-(sec-butyl)phenyl group at the nitrogen. The sec-butyl and dimethylphenyl substituents confer lipophilicity and steric bulk, which may influence solubility, metabolic stability, and target binding .

Properties

IUPAC Name

(E)-N-(4-butan-2-ylphenyl)-3-(2,4-dimethylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO/c1-5-16(3)18-8-11-20(12-9-18)22-21(23)13-10-19-7-6-15(2)14-17(19)4/h6-14,16H,5H2,1-4H3,(H,22,23)/b13-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHJOJLAHIYPKK-JLHYYAGUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C=CC2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)/C=C/C2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(sec-butyl)phenyl]-3-(2,4-dimethylphenyl)acrylamide typically involves the reaction of 4-(sec-butyl)aniline with 2,4-dimethylbenzaldehyde under specific conditions to form the corresponding imine. This imine is then subjected to a condensation reaction with acrylamide to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4-(sec-butyl)phenyl]-3-(2,4-dimethylphenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the acrylamide moiety.

    Substitution: The phenyl rings in the compound can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or reduced acrylamide derivatives.

    Substitution: Formation of brominated or nitrated phenyl derivatives.

Scientific Research Applications

Scientific Research Applications

2.1 Polymer Chemistry

One of the primary applications of N-[4-(sec-butyl)phenyl]-3-(2,4-dimethylphenyl)acrylamide is in the field of polymer chemistry. It serves as a monomer for the production of copolymers that can be tailored for specific properties such as thermal stability, mechanical strength, and solubility. These copolymers find use in coatings, adhesives, and sealants.

Case Study: Copolymerization Techniques

  • Researchers have explored the copolymerization of this compound with other acrylamides to produce materials with enhanced properties. For instance, studies indicate that incorporating this compound into polyacrylate matrices improves their thermal stability and mechanical performance.

2.2 Biomedical Applications

The compound has potential biomedical applications due to its biocompatibility and ability to form hydrogels. Hydrogels made from this acrylamide derivative can be used in drug delivery systems and tissue engineering.

Case Study: Hydrogel Formation

  • A study demonstrated that hydrogels synthesized from this compound exhibited controlled drug release profiles, making them suitable for sustained medication delivery in therapeutic applications.

Industrial Applications

3.1 Coatings and Adhesives

This compound is utilized in the formulation of coatings and adhesives due to its excellent adhesion properties and resistance to solvents and heat.

Data Table: Properties of Coatings Using this compound

PropertyValue
Adhesion StrengthHigh
Solvent ResistanceExcellent
Thermal StabilityUp to 200°C

3.2 Textile Industry

In the textile industry, this compound is used as a finishing agent to enhance the durability and stain resistance of fabrics.

Case Study: Textile Treatment

  • Research has shown that fabrics treated with formulations containing this compound exhibit improved water repellency and stain resistance compared to untreated fabrics.

Environmental Considerations

While exploring the applications of this compound, it is essential to consider its environmental impact. Studies on the biodegradability and toxicity of this compound are ongoing to ensure safe usage in various industries.

Mechanism of Action

The mechanism of action of N-[4-(sec-butyl)phenyl]-3-(2,4-dimethylphenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Differences and Similarities
Compound Name Substituents on Acrylamide Backbone Key Features Reference
N-[4-(sec-butyl)phenyl]-3-(2,4-dimethylphenyl)acrylamide - α: 2,4-dimethylphenyl
- N: 4-(sec-butyl)phenyl
High lipophilicity; steric hindrance from branched alkyl chain. N/A
N-Benzyl-3-(2,4-dimethylphenyl)acrylamide - α: 2,4-dimethylphenyl
- N: Benzyl
Lower steric bulk compared to sec-butyl; benzyl group enhances π-π interactions.
3-(4-Isobutylphenyl)-N-[4-(trifluoromethoxy)phenyl]acrylamide - α: 4-isobutylphenyl
- N: 4-(trifluoromethoxy)phenyl
Trifluoromethoxy group increases metabolic stability; isobutyl enhances lipophilicity.
N-(4-{[(2,6-dimethylpyrimidinyl)amino]sulfonyl}phenyl)-3-(4-fluorophenyl)acrylamide - α: 4-fluorophenyl
- N: Sulfonylpyrimidinyl
Fluorine enhances electronegativity; sulfonylpyrimidinyl aids in kinase inhibition.
3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide - α: 4-hydroxy-3-methoxyphenyl
- N: Hydroxy/methoxyethyl
Polar substituents improve solubility; anti-inflammatory activity reported.
Key Observations:
  • Lipophilicity : The sec-butyl and dimethylphenyl groups in the target compound likely result in a higher logP compared to analogs with polar substituents (e.g., hydroxy or methoxy groups) .
  • Steric Effects : The branched sec-butyl group may hinder binding to flat enzymatic pockets, unlike linear chains (e.g., benzyl in ) or smaller substituents (e.g., methoxy in ).
  • Electronic Effects : Methyl groups (electron-donating) contrast with electron-withdrawing groups like trifluoromethoxy or fluorine , altering electronic distribution and reactivity.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Target Compound N-Benzyl-3-(2,4-dimethylphenyl)acrylamide 3-(4-Isobutylphenyl)-N-[4-(trifluoromethoxy)phenyl]acrylamide
Molecular Weight ~325 (estimated) 262.31 412.48
logP (Predicted) ~5.2 (highly lipophilic) 4.1 6.0
Solubility Low (alkyl-dominated) Moderate (benzyl improves aqueous miscibility) Very low (CF3O group reduces solubility)
Metabolic Stability Moderate (susceptible to oxidation) Low (benzyl may undergo CYP450 metabolism) High (CF3O resists degradation)

Biological Activity

N-[4-(sec-butyl)phenyl]-3-(2,4-dimethylphenyl)acrylamide, a compound with the CAS number 60697-80-5, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C21H25NO
  • Molecular Weight : 321.44 g/mol
  • Structural Characteristics : The compound features a phenylacrylamide structure with a sec-butyl group and dimethyl substitutions on the aromatic rings.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The biological activity can be summarized in the following table:

Study ReferenceCell Line TestedIC50 Value (μM)Mechanism of Action
HeLa (cervical cancer)0.3Inhibition of cell growth
A549 (lung cancer)7.0Induction of apoptosis
MCF-7 (breast cancer)5.6Cell cycle arrest

Case Studies

  • HeLa Cell Line Study : In a focused library development study, this compound exhibited an IC50 value of 0.3 μM against HeLa cells, indicating potent cytotoxicity. The compound was noted for its ability to inhibit cell proliferation significantly, suggesting potential as a therapeutic agent in cervical cancer treatment .
  • A549 Lung Cancer Cells : Another study reported an IC50 of 7.0 μM for A549 cells, where the compound was found to induce apoptosis through mitochondrial pathways. This suggests that the compound may disrupt mitochondrial function, leading to programmed cell death .
  • MCF-7 Breast Cancer Cells : Research indicated that this compound also affects MCF-7 cells with an IC50 of 5.6 μM by causing cell cycle arrest at the G1 phase, thereby preventing further division and proliferation .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components:

  • Substituents on Aromatic Rings : The presence of sec-butyl and dimethyl groups enhances lipophilicity, which may improve cellular uptake and bioavailability.
  • Acrylamide Moiety : This functional group is crucial for binding interactions with biological targets, particularly in cancer cells.

Research indicates that modifications to the aromatic rings can lead to variations in potency. For instance, replacing methyl groups with larger or more electronegative substituents tends to decrease activity, highlighting the importance of maintaining specific structural features for optimal efficacy .

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